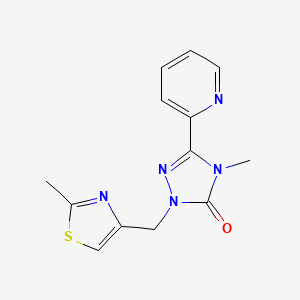
4-methyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C13H13N5OS and its molecular weight is 287.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by various research findings and case studies.
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study synthesized various triazole derivatives and evaluated their activity against several bacterial strains. The compound showed notable activity against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Enterococcus faecalis | 125 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. In a study focusing on human cancer cell lines, the compound exhibited cytotoxic effects with IC50 values less than those of standard chemotherapeutics like doxorubicin . The mechanism of action was attributed to the inhibition of tubulin polymerization, which is crucial for cell division.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 (skin cancer) | <10 | Doxorubicin (15) |
| HepG2 (liver cancer) | <15 | Doxorubicin (20) |
Anticonvulsant Activity
The anticonvulsant properties of the compound were assessed using various seizure models. Results indicated that it possesses significant protective effects against seizures induced by pentylenetetrazole (PTZ), with an effective dose (ED50) demonstrating a high protection index .
| Seizure Model | ED50 (mg/kg) | Protection Index |
|---|---|---|
| PTZ Model | 18.4 | 9.2 |
Case Studies and Research Findings
- Antimicrobial Study : A series of triazole derivatives were synthesized and tested for antimicrobial activity. The compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead structure for developing new antibiotics .
- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis, making it a candidate for further development in cancer therapy .
- Anticonvulsant Evaluation : The anticonvulsant properties were highlighted in a study where the compound was tested in animal models, showing significant efficacy in reducing seizure frequency and severity .
特性
IUPAC Name |
4-methyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-pyridin-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-9-15-10(8-20-9)7-18-13(19)17(2)12(16-18)11-5-3-4-6-14-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGJWAYDUJGGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=O)N(C(=N2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













